

# Thermodynamic Properties of 1-Phenyl-3-buten-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenyl-3-buten-1-ol

Cat. No.: B1198909

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Phenyl-3-buten-1-ol** (CAS No: 936-58-3), a secondary aromatic alcohol. Due to a scarcity of direct experimental thermodynamic data in peer-reviewed literature, this document combines reported physical properties with estimated thermodynamic values derived from the reliable Joback group contribution method. Detailed experimental protocols for key thermodynamic measurements are also provided to facilitate further research and validation.

## Compound Identification and Physical Properties

**1-Phenyl-3-buten-1-ol** is an aromatic alcohol featuring a phenyl group and a terminal double bond.<sup>[1]</sup> This bifunctional structure makes it a relevant intermediate in organic synthesis.<sup>[2]</sup>

Table 1: General and Physical Properties of **1-Phenyl-3-buten-1-ol**

Property	Value	Source
IUPAC Name	1-phenylbut-3-en-1-ol	[3]
Synonyms	$\alpha$ -allylbenzyl alcohol, 4-Phenyl-1-buten-4-ol	[3]
CAS Number	936-58-3	[3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O	[3]
Molecular Weight	148.20 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	228.5 - 234 °C (at 760 mmHg)	[1]
Density	0.992 - 1.0 g/cm <sup>3</sup> (at 25 °C)	[1]
Flash Point	102.8 - 105.6 °C	
Refractive Index (n <sub>20/D</sub> )	1.53	[1]

## Estimated Thermodynamic Properties

The thermodynamic properties presented in this section have been estimated using the Joback group contribution method. This method predicts properties based on the summation of contributions from individual functional groups within the molecule. For **1-Phenyl-3-buten-1-ol**, the molecule was deconstructed into the following Joback groups:

- 5x =CH- (aromatic)
- 1x >C- (aromatic)
- 1x -OH (alcohol)
- 1x -CH<sub>2</sub>-
- 1x =CH-
- 1x =CH<sub>2</sub>

Table 2: Estimated Thermodynamic Properties of **1-Phenyl-3-buten-1-ol** (Joback Method)

Thermodynamic Property	Symbol	Estimated Value	Unit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	$\Delta H^{\circ}_f$	-18.55	kJ/mol
Standard Gibbs Energy of Formation (Ideal Gas, 298.15 K)	$\Delta G^{\circ}_f$	93.33	kJ/mol
Enthalpy of Vaporization (at Normal Boiling Point)	$\Delta H_{\text{vap}}$	49.98	kJ/mol
Enthalpy of Fusion	$\Delta H_{\text{fus}}$	16.51	kJ/mol
Critical Temperature	T <sub>c</sub>	682.35	K
Critical Pressure	P <sub>c</sub>	35.38	bar
Critical Volume	V <sub>c</sub>	508.00	cm <sup>3</sup> /mol
Freezing Point	T <sub>f</sub>	269.83	K

Note: These values are theoretical estimations and should be confirmed by experimental measurement.

One literature source reports an estimated enthalpy of vaporization of 63.59 kJ/mol, also based on Joback group contribution calculations, which differs from the value calculated here.<sup>[3]</sup> This highlights the variability in estimations and underscores the need for experimental validation.

Table 3: Estimated Ideal Gas Heat Capacity (C<sub>p</sub>) at Different Temperatures (Joback Method)

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)
298.15	213.67
400.00	269.45
500.00	319.49
600.00	363.07
700.00	399.93
800.00	429.97

## Experimental Protocols

To facilitate the experimental determination of the thermodynamic properties of **1-Phenyl-3-buten-1-ol**, the following detailed protocols for standard methodologies are provided.

### Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the procedure for determining the standard enthalpy of combustion ( $\Delta H^{\circ}_c$ ) using a constant-volume bomb calorimeter.

Methodology:

- Sample Preparation:
  - Accurately weigh approximately 0.8 - 1.0 g of **1-Phenyl-3-buten-1-ol** into a sample crucible.
  - Cut a 10 cm length of nichrome or iron fuse wire, weigh it accurately, and position it between the bomb's electrodes so that it is in firm contact with the liquid sample. A cotton thread may be used to assist in ignition.
- Bomb Assembly:

- Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all water produced during combustion is in the liquid state.
- Carefully seal the bomb, ensuring all connections are tight.
- Purge the bomb with pure oxygen for approximately 1 minute to remove all nitrogen, then charge it with oxygen to a pressure of 25-30 atm.
- Calorimeter Setup:
  - Place the sealed bomb into the calorimeter bucket.
  - Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the bucket, ensuring the bomb is fully submerged.
  - Assemble the calorimeter, placing the cover, stirrer, and thermometer in position.
- Measurement:
  - Allow the system to equilibrate for 5-10 minutes while stirring continuously.
  - Record the water temperature at regular intervals (e.g., every 30 seconds) for at least 5 minutes to establish a stable initial temperature baseline.
  - Ignite the sample by passing a current through the fuse wire.
  - Continue to record the temperature at 30-second intervals as it rises, and for at least 10 minutes after the maximum temperature has been reached to establish a final temperature baseline.
- Post-Measurement Analysis:
  - Carefully release the pressure from the bomb.
  - Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the mass that was combusted.

- Rinse the internal components of the bomb with deionized water and collect the washings. Titrate these washings with a standard sodium carbonate solution to determine the amount of nitric acid formed from any residual nitrogen.
- Calculations:
  - Correct the observed temperature rise by accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
  - Calculate the total heat released ( $q_{\text{total}}$ ) using the heat capacity of the calorimeter ( $C_{\text{cal}}$ ), which must be determined separately by combusting a standard substance like benzoic acid.
  - Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid from  $q_{\text{total}}$  to find the heat of combustion of the sample ( $q_{\text{comb}}$ ).
  - Calculate the standard enthalpy of combustion ( $\Delta H^{\circ}_{\text{c}}$ ) per mole of **1-Phenyl-3-buten-1-ol**.

## Determination of Liquid Heat Capacity via Differential Scanning Calorimetry (DSC)

This protocol describes the "sapphire method" (a variation of ASTM E1269) for determining the specific heat capacity ( $C_p$ ) of liquid **1-Phenyl-3-buten-1-ol**.

### Methodology:

- Instrument Calibration:
  - Perform temperature and heat flow calibrations on the DSC instrument using certified standards (e.g., indium, zinc) according to the manufacturer's instructions.
- Experimental Runs: Three separate runs are required:
  - Run 1 (Baseline): Place an empty, hermetically sealed aluminum pan and an empty lid in the sample position and an identical empty pan and lid in the reference position. Perform a temperature scan across the desired range (e.g., 25°C to 150°C) at a constant heating rate (e.g., 10-20 K/min).

- Run 2 (Sapphire Standard): Place a precisely weighed sapphire standard (a material with a well-known Cp) in the sample pan and run the exact same temperature program as the baseline run.
- Run 3 (Sample): Accurately weigh 10-20 mg of **1-Phenyl-3-buten-1-ol** into a clean aluminum pan and hermetically seal it. Run the exact same temperature program as the baseline and sapphire runs.
- Data Analysis:
  - For a chosen temperature, measure the vertical displacement of the thermal curve from the baseline for both the sapphire standard (D<sub>s</sub>) and the **1-Phenyl-3-buten-1-ol** sample (D<sub>spl</sub>).
  - Calculate the specific heat capacity of the sample (Cp<sub>spl</sub>) at that temperature using the following equation:  $Cp_{spl} = (D_{spl} / D_s) * (m_s / m_{spl}) * Cp_s$  where:
    - m<sub>s</sub> is the mass of the sapphire standard.
    - m<sub>spl</sub> is the mass of the **1-Phenyl-3-buten-1-ol** sample.
    - Cp<sub>s</sub> is the known specific heat capacity of sapphire at the chosen temperature.
  - Repeat this calculation at various temperatures throughout the scan range to determine the temperature dependence of the heat capacity.

## Determination of Vapor Pressure via the Static Method

This protocol details the static method for measuring the vapor pressure of **1-Phenyl-3-buten-1-ol** as a function of temperature.

Methodology:

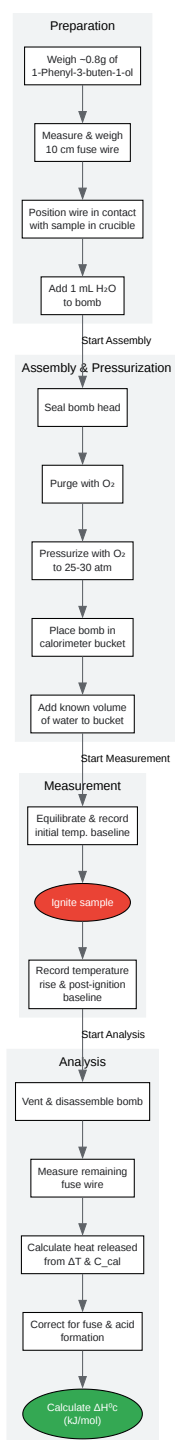
- Apparatus Setup:
  - The apparatus consists of a sample container connected to a vacuum line and a pressure measuring device (e.g., a capacitance manometer). The sample container is placed in a thermostatically controlled bath for precise temperature regulation.

- Sample Preparation:
  - Introduce a pure sample of **1-Phenyl-3-buten-1-ol** into the sample container.
  - Thoroughly degas the sample to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles. The sample is frozen with liquid nitrogen, the headspace is evacuated, the valve to the vacuum pump is closed, and the sample is then thawed to release dissolved gases. This cycle is repeated until no more gas is evolved upon thawing.
- Measurement:
  - Bring the thermostatic bath to the desired temperature and allow the sample to reach thermal equilibrium.
  - Once the pressure reading stabilizes, record the temperature and the corresponding vapor pressure.
  - Change the temperature of the bath to the next desired setpoint and repeat the measurement. It is advisable to take measurements at both increasing and decreasing temperature intervals to ensure the sample is stable and the results are reproducible.
- Data Analysis:
  - Plot the natural logarithm of the vapor pressure ( $\ln P$ ) versus the inverse of the absolute temperature ( $1/T$ ).
  - The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine-type equation to describe the vapor pressure-temperature relationship and to determine the enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ).

## Visualizations

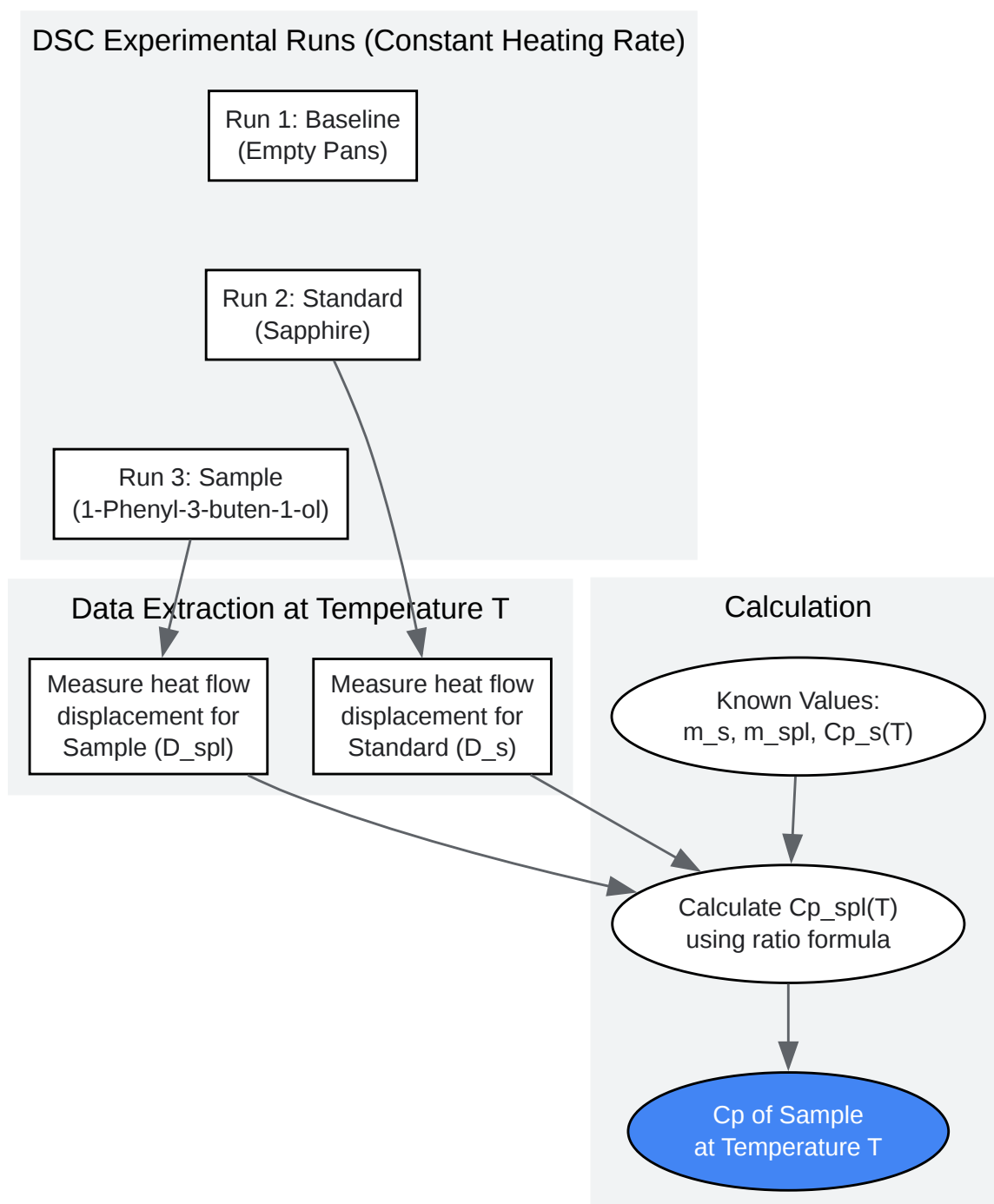
The following diagrams illustrate key workflows relevant to the thermodynamic analysis of **1-Phenyl-3-buten-1-ol**.





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Caption: Experimental workflow for determining the enthalpy of combustion.



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Caption: Logical workflow for heat capacity measurement using DSC.

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